Diplacol Exhibits Sub-Micromolar Inhibition of Clostridium perfringens Neuraminidase, Distinguishing It from the Less Potent Analog Diplacone
In a direct head-to-head comparison within the same study, Diplacol demonstrated a significantly lower IC50 value (0.110 μM) for inhibiting Clostridium perfringens neuraminidase (Cp-NanI) compared to the structurally similar 6-geranylflavanone diplacone, which exhibited an IC50 of 10.4 μM [1]. This represents an approximately 94-fold greater potency for Diplacol relative to its close analog diplacone in the same assay system. Additional geranylated flavanones tested in the same panel, including mimulone (IC50 = 6.1 μM) and 3'-O-methyldiplacone (IC50 = 14.3 μM), were also less potent than Diplacol [1].
| Evidence Dimension | Clostridium perfringens neuraminidase (Cp-NanI) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.110 μM |
| Comparator Or Baseline | Diplacone IC50 = 10.4 μM; Mimulone IC50 = 6.1 μM; 3'-O-Methyldiplacone IC50 = 14.3 μM |
| Quantified Difference | Approximately 94-fold greater potency vs. diplacone; 55-fold vs. mimulone; 130-fold vs. 3'-O-methyldiplacone |
| Conditions | In vitro enzymatic assay using recombinant Clostridium perfringens neuraminidase |
Why This Matters
This high-potency inhibition of a key bacterial virulence factor indicates Diplacol is a preferred molecular probe for studying bacterial neuraminidase biology and a more promising lead scaffold for anti-infective development than its closely related analogs.
- [1] Table 2. Structures and inhibitory activities (IC50) of flavonoid-based Cp-NanI inhibitors. PMC. 2014. View Source
